molecular formula C18H17FN2O3S2 B2874983 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895449-00-0

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2874983
CAS No.: 895449-00-0
M. Wt: 392.46
InChI Key: JOOLBLHYJUQWSF-UHFFFAOYSA-N
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Description

The compound “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazole ring, a sulfonyl group, and a propanamide group . The benzo[d]thiazole ring is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and evaluated for their anti-proliferative activities . The synthesis of these compounds often involves complex organic reactions and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the benzo[d]thiazole ring in the molecule could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[d]thiazole ring could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Biochemical Synthesis and Evaluation

Research on compounds with similar structures has focused on their design, synthesis, and structure-activity relationships. For instance, studies have explored the synthesis of sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide derivatives, assessing their biological activities, including herbicidal potential (Ren et al., 2000). Another study synthesized and characterized flurbiprofen derivatives, evaluating their potential as anti-HCV, anticancer, and antimicrobial agents (Çıkla et al., 2013).

Molecular Docking and Antiproliferative Activities

Several studies have focused on the molecular docking and evaluation of compounds for their antiproliferative activities against various cancer cell lines. For example, novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a dimethylbenzenesulfonamide moiety were synthesized and showed significant antiproliferative activity against the human breast cancer cell line MCF-7 (Bashandy et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzo[d]thiazole derivatives have been studied for their antinociceptive (pain-relieving) properties .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as its possible antinociceptive properties . Additionally, more studies could be conducted to fully understand its physical and chemical properties.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-11-3-8-15-17(12(11)2)21-18(25-15)20-16(22)9-10-26(23,24)14-6-4-13(19)5-7-14/h3-8H,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLBLHYJUQWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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